REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:9])[cH:7][cH:8]1.[OH2:40].[OH:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[P:18]([O:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)([O:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)[O:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:9][CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(OP(Oc2ccccc2)Oc2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COc1ccc(NCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |